6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
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Overview
Description
6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with a complex structure that includes a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base can lead to the formation of the desired pyrrolo[2,3-b]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with potential biological activities .
Scientific Research Applications
6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylate share structural similarities with 6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
Pyridine Derivatives: Compounds such as 2-aminopyridine and 2-cyanopyridine also exhibit structural similarities and are used in similar research applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and understanding complex biological processes .
Properties
Molecular Formula |
C14H10N4O |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
6-amino-3-oxo-1-phenyl-2H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H10N4O/c15-7-9-6-11-12(19)8-18(14(11)17-13(9)16)10-4-2-1-3-5-10/h1-6H,8H2,(H2,16,17) |
InChI Key |
LKJNDFPIFKNRGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(N1C3=CC=CC=C3)N=C(C(=C2)C#N)N |
Origin of Product |
United States |
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